tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 7 of the spiro[4.5]decane framework. The tert-butyl carbamate (Boc) group at position 2 serves as a protective moiety for the secondary amine, while the 4,4-difluoro substitution on the cyclohexane ring introduces steric and electronic modifications. This compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, leveraging its rigid spirocyclic core to modulate conformational flexibility in target-binding applications .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)5-4-6-16-7-12/h16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBKAQBNNKCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCNC2)C(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Cyclic Amine Intermediates
A widely reported method involves constructing the diazaspiro[4.5]decane scaffold from cyclic amine precursors. The synthesis begins with the preparation of 2,7-diazaspiro[4.5]decan-1-one hydrochloride, which undergoes Boc protection under anhydrous conditions. In a typical procedure, 2,7-diazaspiro[4.5]decan-1-one hydrochloride (600 mg, 3.15 mmol) is dissolved in dichloromethane (DCM, 30 mL) and treated with triethylamine (TEA, 1.98 mL, 14.18 mmol) and di-tert-butyl dicarbonate (895 mg, 4.10 mmol). The reaction proceeds at room temperature for 4 hours under inert atmosphere, yielding tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate with quantitative yield.
Subsequent fluorination is achieved using a deoxofluor reagent, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to introduce the 4,4-difluoro motif. This step requires careful temperature control (−20°C to 0°C) to minimize side reactions. The final product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >97% purity.
Table 1: Reaction Conditions for Multi-Step Synthesis
One-Step Palladium-Catalyzed Domino Reaction
An alternative approach employs palladium catalysis to form the spirocyclic core in a single step. Unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and triphenylphosphine (PPh₃), enabling three carbon-carbon bond formations. This domino reaction proceeds via regioselective C–C coupling and spirocyclization, yielding diazaspiro[4.5]decane derivatives with exocyclic double bonds. While this method streamlines synthesis, fluorination must be performed post-cyclization, requiring additional steps.
Scalable Synthesis via Petasis Reaction
Large-scale production (multigram quantities) leverages the Petasis reaction, which couples boronic acids, amines, and carbonyl compounds. For tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate, trifluoroacetylation of intermediate diamines followed by Boc protection ensures high regioselectivity. A reported protocol involves reacting tert-butyl cyclopropylcarboxylate with allylmagnesium chloride in tetrahydrofuran (THF) at −20°C, followed by LiAlH₄ reduction to yield the spirocyclic amine. Subsequent fluorination and Boc protection afford the final product in 43% overall yield.
Table 2: Scalability of Petasis Reaction
| Parameter | Details | Source |
|---|---|---|
| Starting Material | tert-Butyl cyclopropylcarboxylate | |
| Key Reagent | Allylmagnesium chloride, LiAlH₄ | |
| Overall Yield | 43% | |
| Purity Post-Purification | >95% |
Critical Analysis of Methodologies
Efficiency and Yield Considerations
The multi-step Boc protection/fluorination route offers quantitative yields in the initial Boc protection step but requires stringent anhydrous conditions. In contrast, the Petasis reaction provides better scalability but lower overall yields due to intermediate purification demands. The palladium-catalyzed method, while elegant, remains limited by substrate availability and post-cyclization fluorination challenges.
Fluorination Strategies
Direct fluorination using Deoxo-Fluor® proves more efficient than electrophilic fluorinating agents (e.g., Selectfluor®), which often lead to over-fluorination. Kinetic studies indicate that maintaining reaction temperatures below 0°C suppresses unwanted difluoro byproducts, ensuring >85% selectivity for the 4,4-difluoro isomer .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrogen atoms in the spirocyclic structure
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure and the presence of fluorine atoms make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The fluorine atoms can serve as markers in NMR spectroscopy, providing insights into the molecular dynamics of biological systems .
Medicine: In medicine, tert-Butyl 4,4-difluoro-2,7-diazaspiro[4Its unique structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The spirocyclic structure can also influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic diazaspiro[4.5]decane derivatives share a common bicyclic scaffold but differ in substituent patterns, nitrogen positions, and functional groups. Below is a detailed analysis of analogous compounds:
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4)
- Structural Differences : Nitrogen atoms are positioned at 2 and 8 instead of 2 and 6. The absence of fluorine substituents reduces electronegativity and steric hindrance.
- Physicochemical Properties :
- Applications : Used as a building block for kinase inhibitors and GPCR-targeting ligands due to its unmodified cyclohexane ring .
tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1245649-93-7)
- Structural Differences : A benzyl group is attached to the nitrogen at position 7, increasing lipophilicity.
- Physicochemical Properties :
- Molecular Formula: C₂₂H₃₂N₂O₂
- Molecular Weight: 356.51 g/mol
- LogP: ~3.2 (higher than the target compound due to benzyl substitution).
- Applications : Enhanced membrane permeability makes it suitable for central nervous system (CNS) drug candidates .
4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride
- Structural Differences : Contains a triaza core and a 3,5-difluorophenyl-furan substituent. The Boc group is absent, replaced by a ketone and hydrochloride salt.
- Synthesis : Prepared via Suzuki coupling, highlighting the versatility of spirocyclic intermediates in cross-coupling reactions .
- Applications : Demonstrated activity in preclinical models of inflammation, attributed to the electron-withdrawing fluorine atoms enhancing binding affinity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Nitrogen Positions | Key Substituents | LogP | Applications |
|---|---|---|---|---|---|---|
| tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate | C₁₃H₂₂F₂N₂O₂ | 288.15 | 2,7 | 4,4-difluoro | ~1.8 | Drug intermediates, enzyme inhibitors |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | C₁₃H₂₄N₂O₂ | 240.34 | 2,8 | None | ~1.2 | Kinase inhibitors |
| tert-Butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate | C₂₂H₃₂N₂O₂ | 356.51 | 2,7 | 7-benzyl | ~3.2 | CNS-targeting agents |
| 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one HCl | C₁₉H₁₈F₂N₃O₂·HCl | 403.83 | 2,3,7 | 3,5-difluorophenyl-furan | ~2.5 | Anti-inflammatory agents |
Key Research Findings
- Fluorine Substitution : The 4,4-difluoro groups in the target compound increase metabolic stability by reducing cytochrome P450-mediated oxidation, a critical advantage in drug design .
- Synthetic Utility : The Boc-protected amine enables selective deprotection for downstream functionalization, a feature shared with analogs like CAS 336191-17-4 .
- Structural Rigidity: Compared to non-spirocyclic amines, the diazaspiro[4.5]decane core improves target selectivity by restricting conformational mobility, as observed in kinase inhibitor studies .
Biological Activity
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula CHFNO and a molar mass of approximately 276.32 g/mol, this compound has drawn interest in pharmaceutical research due to its structural characteristics that may confer various biological properties.
Chemical Structure and Properties
The compound features two fluorine atoms, two nitrogen atoms, and a tert-butyl group attached to a carboxylate functional group. The spiro structure is significant as it influences the compound's reactivity and interaction with biological systems. The presence of the difluoromethyl groups enhances lipophilicity, potentially improving bioavailability and efficacy in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 276.32 g/mol |
| CAS Number | 1263181-23-2 |
| Purity | Minimum 95% |
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary findings suggest that compounds with similar structures exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Compounds with spirocyclic structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Similar diazaspiro compounds have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : Initial studies indicate that this compound may interact with specific enzymes or receptors, potentially modulating their activity.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial properties of structurally related compounds indicated that certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
- Anticancer Activity : In vitro assays conducted on related diazaspiro compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. Although specific data on this compound is limited, its structural similarities suggest potential for similar outcomes.
- Enzyme Interaction Studies : Research has indicated that compounds with fluorinated groups can enhance binding affinity to certain enzyme targets. This characteristic may be crucial for drug design aimed at specific therapeutic areas such as cancer or infectious diseases.
Interaction with Biomolecules
The unique structure of this compound allows for potential interactions with various biomolecules:
- Proteins : The compound may bind to proteins involved in signaling pathways or metabolic processes.
- Nucleic Acids : Preliminary findings suggest possible interactions with DNA or RNA, influencing gene expression or replication processes.
Further research is necessary to elucidate these interactions and their implications for therapeutic applications.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate in laboratory settings?
- Methodological Answer: This compound is classified under GHS hazard categories H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid: For eye exposure, flush with water for 15 minutes and remove contact lenses . For skin contact, wash with soap and water .
- Storage: Store refrigerated in airtight containers to prevent moisture absorption and electrostatic charge buildup .
- Spill Management: Use dry sand or alcohol-resistant foam for containment; avoid drains due to potential ecological toxicity .
Q. How is the molecular structure of this spirocyclic compound validated experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, a related spirocyclic compound (tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) was analyzed using SC-XRD, revealing monoclinic crystal symmetry (space group C2, unit cell parameters a = 10.495 Å, b = 6.283 Å, c = 19.247 Å, β = 97.029°) . Complementary techniques include:
Q. What synthetic routes are reported for tert-butyl diazaspiro derivatives, and how can yields be optimized?
- Methodological Answer: A common strategy involves alkylation of spirocyclic intermediates. For example:
- Step 1: React tert-butyl carbamate derivatives (e.g., tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate) with electrophiles like 1-(2-bromoethoxy)-4-fluorobenzene in acetonitrile under reflux (6 hours) with anhydrous K₂CO₃ as a base .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to electrophile) to minimize byproducts .
Advanced Research Questions
Q. How can computational modeling guide the design of tert-butyl diazaspiro derivatives for drug discovery?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). For spirocyclic compounds, conformational flexibility of the diazaspiro core impacts target engagement .
- DFT Calculations: Assess electronic effects of substituents (e.g., 4,4-difluoro groups) on reactivity and stability. The electronegativity of fluorine enhances metabolic stability by reducing CYP450-mediated oxidation .
Q. What are the structure-activity relationship (SAR) trends for spirocyclic compounds in neurological or anticonvulsant applications?
- Methodological Answer:
- Core Modifications: Introducing electron-withdrawing groups (e.g., 4,4-difluoro) increases blood-brain barrier permeability. For example, 8-amino-2-azaspiro[4.5]decane derivatives showed potent anticonvulsant activity in rodent models (ED₅₀ = 12 mg/kg) .
- Side Chain Effects: Alkoxy or aryloxy substituents at the 7-position enhance receptor selectivity. A 4-fluorophenoxyethyl group improved potency by 3-fold compared to unsubstituted analogs .
Q. How does the metabolic stability of tert-butyl 4,4-difluoro-2,7-diazaspiro derivatives compare to non-fluorinated analogs?
- Methodological Answer:
- In Vitro Assays: Incubate compounds with liver microsomes (human or rat) and monitor degradation via LCMS. Fluorination at the 4,4-positions reduces oxidative metabolism; non-fluorinated analogs showed 50% faster clearance in microsomal studies .
- Stability Data:
| Compound | Half-life (Human Liver Microsomes) |
|---|---|
| Non-fluorinated analog | 1.2 hours |
| 4,4-Difluoro derivative | 3.8 hours |
Contradictions and Validation
- Safety Data Variability: While similar spirocyclic compounds are classified as H302/H315, specific toxicity data for the 4,4-difluoro derivative may require validation via Ames tests or acute toxicity studies in vivo .
- Synthetic Challenges: Reported yields for spirocyclic intermediates range from 40–70%, highlighting the need for optimized catalytic systems (e.g., Pd-mediated cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
